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Experimental

[Onvansertib]

Key Findings on G2/M Arrest

Cancer Type . ] Citation
Model Range & Proliferation
Endometrial KLE, EC-023 10 - 50 nM Dose-dependent G2 phase [1] [2]
Cancer cell lines arrest; |CDK4, CDK2, c-Myc; [3]
Synergy with paclitaxel (Cl<1)
Uterine Serous ARK-1, SPEC-2 1-50nM Significant G2 arrest; [4]
Carcinoma (USC) cell lines Synergistic cell proliferation
inhibition with paclitaxel (Cl<1)
Lung A549, PC-9 cell ~200 nM G2/M arrest; 1ROS; |3- [5]
Adenocarcinoma lines catenin/c-Myc protein levels
(LUAD)
Ovarian Ovcar-3, ES-2 ICso0 range Synergistic/additive with [6]
Carcinoma cell lines; PDX olaparib; Increased G2/M

Medulloblastoma

models

D458, MED411
cell lines;
Xenografts

Low nanomolar
(ICs0)

block (up to >50% of cells);
tDNA damage (YH2AX) &

apoptosis

G2/M arrest; |neurosphere [7]
formation; tapoptosis & DNA
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Experimental [Onvansertib] Key Findings on G2/M Arrest
Model Range & Proliferation

Cancer Type Citation

damage; Synergy with
radiotherapy

The mechanistic pathway of onvansertib can be visualized as follows:

Onvansertib
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/ Downstream_Effects/
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Sensitization to:
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(1yH2AX) (1Cleaved Caspase-3/PARP) - PARP Inhibitors (e.g., Olaparib)

- Radiation

Click to download full resolution via product page

Mechanism of onvansertib-induced G2/M arrest and downstream effects.
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Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the standard methodologies used in the cited

studies.

Cell Cycle Analysis by Flow Cytometry

This is the primary method for quantifying the proportion of cells in each cell cycle phase, including G2/M

arrest.

¢ Cell Preparation: Seed cells in 6-well plates (e.g., 3-5x10° cells/well) and allow to adhere for 24
hours [4] [1].
¢ Treatment: Expose cells to a range of onvansertib concentrations (e.g., 10-500 nM) for a specified
duration, typically 24 hours [4] [1].
e Harvesting & Fixation: Harvest cells using trypsin, wash with PBS, and fix in ice-cold 70-90%
methanol for at least 15 minutes [4] [5] [1].
e Staining: Resuspend the fixed cell pellet in a solution containing Propidium lodide (PI) and RNase.
o PI: Intercalates into DNA, fluoresces proportionally to DNA content.
o RNase: Ensures only DNA is stained by degrading RNA [4] [1].
e Analysis: Analyze samples using a flow cytometer. The distribution of DNA content in the population
is used to calculate the percentage of cells in the G1, S, and G2/M phases using software like FlowJo
or FCS Express [4] [5] [1].

Assessment of Combination Effects (Synergy)

The Bliss Independence model is commonly used to determine if a drug combination has a synergistic effect.

e Procedure:
o Perform a cell proliferation assay (e.g., MTT or CCK-8) with cells treated with onvansertib
alone, the second drug alone (e.g., paclitaxel, olaparib), and their combination across a range
of concentrations [4] [1] [8].
o Calculate the Combination Index (CI) using dedicated software or the Bliss Independence
formula.
¢ Interpretation:
o CI < 1: Synergistic effect
o CI = 1: Additive effect
o CI > 1: Antagonistic effect [4] [1]
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Key Research Implications

e Targeting Vulnerabilities: The efficacy of onvansertib in models with TP53 mutations (common in
USC and other aggressive cancers) suggests a potential therapeutic strategy for tumors lacking
functional p53 pathways [4] [6].

e Overcoming Drug Resistance: The demonstrated synergy with PARP inhibitors like olaparib,
particularly in olaparib-resistant models, provides a strong rationale for using onvansertib to
overcome or prevent resistance in the clinic [6].

¢ Broad Clinical Potential: The consistent mechanism and synergy across diverse cancer types
(gynecologic, lung, neurological) and with different drug classes (microtubule inhibitors, PARP
inhibitors, platinum drugs, radiation) highlight its potential as a versatile backbone for combination
therapies [8] [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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